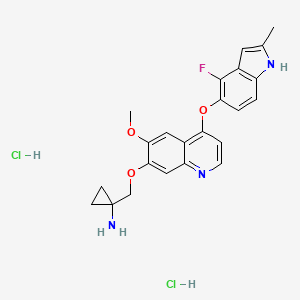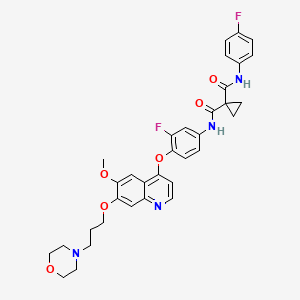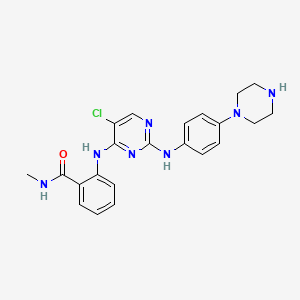
CTX-0294885
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CTX-0294885 ist ein Breitband-Kinaseinhibitor, der für seine Fähigkeit bekannt ist, eine große Bandbreite an Kinasen zu erfassen. Er wurde ausgiebig in der Analyse von Kinom-Signalnetzwerken eingesetzt und ist besonders wertvoll in der Forschung im Zusammenhang mit Krankheiten wie Entzündungen, Diabetes und Krebs .
Herstellungsmethoden
This compound ist ein neuartiges Bisanilinopyrimidin. Die Syntheseroute beinhaltet die Reaktion von 5-Chlor-2-(4-(Piperazin-1-yl)phenylamino)pyrimidin-4-amin mit N-Methylbenzimidsäure unter bestimmten Bedingungen . Die Verbindung wird weiter zu einem Sepharose-gestützten Kinase-Fänger-Reagenz entwickelt .
Wissenschaftliche Forschungsanwendungen
CTX-0294885 has a wide range of scientific research applications:
Chemistry: Used as a kinase capture tool in large-scale kinome profiling experiments.
Biology: Helps in the identification and analysis of kinases involved in various biological processes.
Medicine: Valuable in research related to diseases such as inflammation, diabetes, and cancer.
Industry: Used in the development of targeted therapeutic strategies and drug discovery.
Wirkmechanismus
CTX-0294885, also known as 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, is a broad-spectrum kinase inhibitor . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound is a broad-spectrum kinase inhibitor that can capture 235 kinases from MDA-MB-231 cells . It can capture all members of the AKT family . Kinases are proteins that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they regulate most of the signal transduction pathways in cells.
Mode of Action
This compound exhibits inhibitory activity against a broad range of kinases in vitro . It binds to kinases from every major group . The compound’s interaction with its targets leads to the inhibition of the kinase activity, thereby disrupting the phosphorylation process and the subsequent signal transduction pathways.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kinase signaling network . This includes the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation, and the JAK/STAT signaling pathway, which plays a crucial role in immune responses .
Pharmacokinetics
It is soluble in dmso , which suggests that it might have good bioavailability
Result of Action
The inhibition of kinases by this compound disrupts various cellular processes, including cell growth, division, and survival . This can lead to the suppression of disease processes such as inflammation, diabetes, and cancer .
Biochemische Analyse
Biochemical Properties
CTX-0294885 plays a crucial role in biochemical reactions by inhibiting various kinases. It interacts with enzymes such as focal adhesion kinase, fms-like tyrosine kinase 3, Janus kinase 2, Janus kinase 3, Src kinase, Aurora kinase A, and vascular endothelial growth factor receptor 3 . These interactions are characterized by the binding of this compound to the active sites of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, which can lead to altered cellular functions and responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, this compound inhibits the activity of multiple kinases, leading to reduced cell proliferation and increased apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of target kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that are essential for cell proliferation, survival, and migration . This compound also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins, further contributing to its cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability and activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on kinases over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of kinase activity and therapeutic effects. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with kinases that regulate cellular metabolism . The compound affects metabolic flux by inhibiting key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can alter metabolite levels by modulating the activity of kinases that control the synthesis and degradation of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on kinases . The distribution of this compound can be influenced by factors such as cell type, tissue architecture, and the presence of efflux transporters .
Subcellular Localization
This compound exhibits subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target kinases . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of this compound, directing it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate kinase activity and cellular signaling pathways .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
CTX-0294885 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms am Pyrimidinring.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Kinase-Fangwerkzeug in groß angelegten Kinom-Profiling-Experimenten eingesetzt.
Medizin: Wertvoll in der Forschung im Zusammenhang mit Krankheiten wie Entzündungen, Diabetes und Krebs.
Industrie: Wird bei der Entwicklung gezielter therapeutischer Strategien und der Medikamentenentwicklung eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es eine große Bandbreite an Kinasen hemmt. Es bindet 235 Kinasen aus MDA-MB-231-Zellen und alle Mitglieder der AKT-Familie . Die Verbindung bindet an die aktiven Zentren dieser Kinasen, verhindert deren Aktivität und stört so die Signalwege, die am Krankheitsverlauf beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
CTX-0294885 ist aufgrund seiner Breitband-Kinase-Hemmung und seiner Fähigkeit, eine große Anzahl von Kinasen zu erfassen, einzigartig. Zu den ähnlichen Verbindungen gehören:
Staurosporin: Ein weiterer Breitband-Kinase-Inhibitor, jedoch mit einer anderen chemischen Struktur.
Dasatinib: Ein Kinase-Inhibitor mit einem schmaleren Zielspektrum im Vergleich zu this compound.
This compound zeichnet sich durch seine Fähigkeit aus, Kinasen zu binden, die von anderen Kinase-Fänger-Reagenzien nicht identifiziert wurden, was es zu einem leistungsstarken Werkzeug für die Kinom-Analyse macht .
Eigenschaften
IUPAC Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOIQHNUARDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is CTx-0294885 and how does it work?
A: this compound (2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide) is a novel, broad-spectrum kinase inhibitor. It works by binding to a wide range of kinases, which are enzymes that regulate cellular processes by adding phosphate groups to other proteins. By inhibiting these kinases, this compound can help researchers study cellular signaling pathways and identify potential drug targets. Importantly, this compound has been developed into a Sepharose-supported kinase capture reagent [].
Q2: Why is this compound particularly useful for kinome profiling?
A: this compound demonstrates superior kinome coverage compared to other available inhibitors. In one study, this compound alone allowed for the identification of 235 protein kinases in MDA-MB-231 cells, including all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors []. Furthermore, when combined with three other commonly used kinase inhibitors, this compound enabled the identification of 261 kinases, representing the largest kinome coverage reported from a single cell line to date []. This broad coverage makes this compound a powerful tool for large-scale analysis of kinase signaling networks.
Q3: What are some specific examples of how this compound has been used to study the kinome?
A: Researchers have successfully utilized this compound to investigate the Src-regulated kinome []. By comparing kinase activation profiles in control cells and cells expressing constitutively active Src, the study identified over 100 kinases whose expression or phosphorylation levels were altered in response to Src activation []. These findings highlight the complex signaling networks influenced by Src and emphasize the potential of this compound in uncovering novel therapeutic targets within these pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

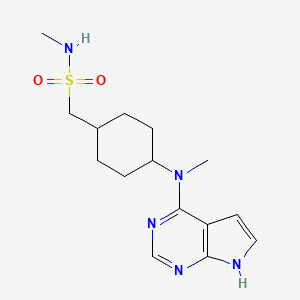
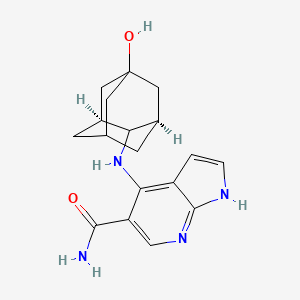
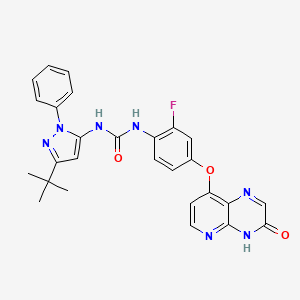
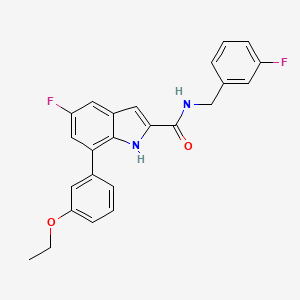
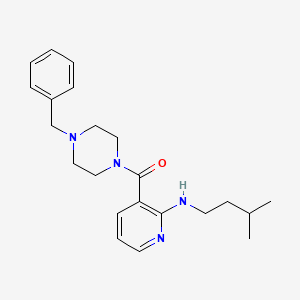
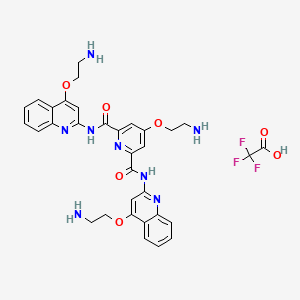
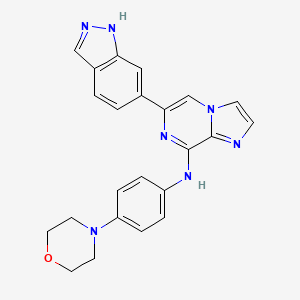
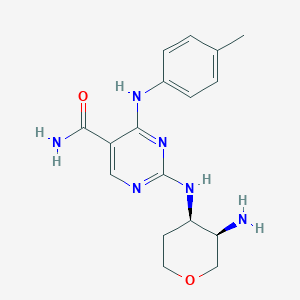
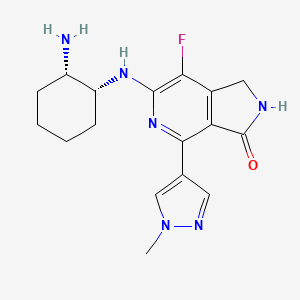
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
